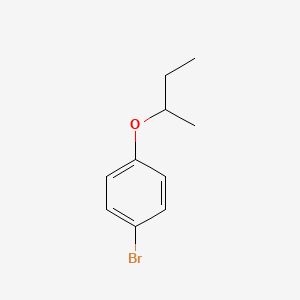

![molecular formula C7H12N4 B2503423 (5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2095396-83-9](/img/structure/B2503423.png)

(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

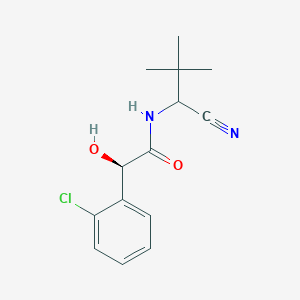

The compound (5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of triazolopyrimidine, which is a heterocyclic compound that has been studied for various applications, including its use as a ligand in coordination chemistry and its potential biological activities.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines was achieved by the oxidation of pyrimidinylhydrazones using iodobenzene diacetate in dichloromethane . Additionally, a series of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone derivatives were designed and synthesized starting from 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-methylthioether .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been characterized using various spectroscopic methods. For example, the crystal structures of transition metal thiocyanates with 5,7-dimethyl[1,2,4]triazolo[1,5-a]-pyrimidine as a ligand were determined, revealing the coordination geometry and ligand geometry within the complexes .

Chemical Reactions Analysis

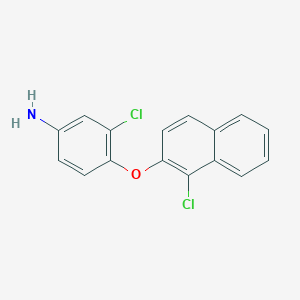

The reactivity of triazolopyrimidine derivatives with other chemical species has been explored. Mono- and dinuclear platinum(II) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine were synthesized and their reactions with 5'-GMP were investigated, demonstrating the potential for interaction with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The crystal packing and hydrogen bonding patterns contribute to the stability and solubility of these compounds. The ligand field and infrared spectra provide insights into the electronic environment of the metal centers in coordination compounds . The antibacterial activity of certain derivatives indicates that these compounds can interact with biological systems, potentially leading to applications in medicine .

Wissenschaftliche Forschungsanwendungen

Green Chemistry Synthesis

A study by Karami, Farahi, and Banaki (2015) presented a novel, environmentally friendly synthesis method for derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, emphasizing green chemistry principles. This method involves a one-pot condensation process that is both catalyst- and solvent-free, representing a significant advancement in the sustainable synthesis of such compounds (Karami, Farahi, & Banaki, 2015).

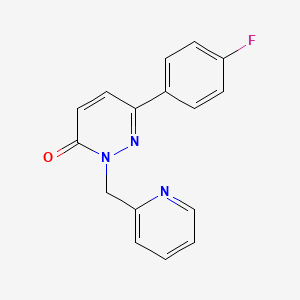

Synthesis and Biological Activity

De (2006) designed and synthesized novel derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, demonstrating their potential for herbicidal and fungicidal activities. This indicates the compound's utility in agriculture and pest control applications (De, 2006).

Thermolysis Studies

Hori et al. (1985) explored the thermolysis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, uncovering a novel thermal ring cleavage reaction. This research contributes to a deeper understanding of the compound's chemical behavior under thermal conditions, which is vital for various industrial applications (Hori et al., 1985).

Design of Novel Compounds

Dong et al. (2008) focused on designing and synthesizing new anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. Their work contributes to the development of novel compounds with potential applications in various scientific fields (Dong et al., 2008).

Antitumor Activity

A study by Ye et al. (2015) evaluated the antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, suggesting their potential as agents for treating FGFR1-mediated cancers. This research is significant in the context of medicinal chemistry and cancer therapy (Ye et al., 2015).

Fungicidal Activities

Li De-jiang (2008) synthesized novel triazolopyrimidine-carbonylhydrazone derivatives, demonstrating their excellent fungicidal activities. This research underscores the compound's relevance in fungicide development (Li De-jiang, 2008).

Light-Emitting Properties

Liu et al. (2008) reported the self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers with blue organic light-emitting properties. This study opens up possibilities for the use of these compounds in the field of organic electronics and photonics (Liu et al., 2008).

Eigenschaften

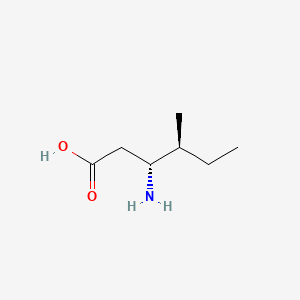

IUPAC Name |

(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h4-6H,3H2,1-2H3,(H,8,9,10)/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGLGBOFHKOKSO-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N2C(=NC=N2)N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N2C(=NC=N2)N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)

![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)

![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2503362.png)